Mycophenolic acid-13C17

Catalog No.
S973796
CAS No.
1202866-92-9
M.F
C17H20O6
M. Wt
337.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycophenolic acid-13C17

CAS Number

1202866-92-9

Product Name

Mycophenolic acid-13C17

IUPAC Name

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid

Molecular Formula

C17H20O6

Molecular Weight

337.21 g/mol

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

HPNSFSBZBAHARI-RUCQXSASSA-N

SMILES

Array

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Isomeric SMILES

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O

Certan Vial

Mycophenolic acid (MPA) is a potent immunosuppressant agent used to prevent organ rejection in transplant recipients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing. Mycophenolic acid-13C17 is a stable isotope-labeled (SIL) form of MPA, designed for use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its function is to correct for sample preparation variability and matrix effects, enabling precise and accurate measurement of MPA concentrations in biological matrices like plasma and serum.

Using unlabeled mycophenolic acid as a standard is unsuitable for LC-MS/MS-based quantification as it is indistinguishable from the target analyte. While deuterated analogs (e.g., MPA-d3) are common substitutes, they introduce significant analytical risks. A low degree of deuteration (+3 amu) creates susceptibility to isobaric interference from the natural isotopic abundance of the much more concentrated unlabeled MPA, potentially biasing results. Furthermore, deuterated compounds can exhibit slight chromatographic retention time shifts (isotopic effects) and are more prone to back-exchange, compromising label stability and the core assumption of identical behavior required for a reliable internal standard. Mycophenolic acid-13C17 is not subject to these liabilities, making it a more robust choice for validated and regulated bioanalysis.

Elimination of Isobaric Interference via a Large Mass Shift

The natural abundance of heavy isotopes (primarily 13C) in the unlabeled MPA analyte creates low-level M+1, M+2, etc. signals. With a low-mass deuterated standard like MPA-d3, the M+3 signal of the standard can overlap with the isotopic tail of a high-concentration analyte, causing a positive bias in quantification. Mycophenolic acid-13C17 provides a mass shift of +17 amu, which completely separates its signal from the analyte's isotopic cluster, ensuring analytical accuracy even at high analyte-to-standard ratios.

Evidence DimensionMass-to-charge (m/z) separation from analyte parent ion
Target Compound Datam/z ≈ 338.1 (for [M+H]+); +17 amu shift
Comparator Or BaselineMPA-d3: m/z ≈ 324.1 (for [M+H]+); +3 amu shift
Quantified Difference>5x greater mass separation vs. MPA-d3
ConditionsElectrospray Ionization Mass Spectrometry (ESI-MS) in positive or negative mode.

This guarantees quantification accuracy and sensitivity by preventing analyte signal from artificially inflating the internal standard signal, a critical requirement for clinical and regulated bioanalysis.

Ensured Chromatographic Co-elution and Superior Label Stability

Deuterated standards can exhibit a slight shift in chromatographic retention time relative to the non-deuterated analyte (a kinetic isotope effect), which can compromise peak integration and accuracy. Furthermore, deuterium atoms can be susceptible to loss via H/D exchange under certain analytical conditions. In contrast, heavy-atom 13C labeling does not induce a measurable chromatographic shift, ensuring perfect co-elution, and the 13C-12C bond is chemically inert, providing maximum label stability throughout sample preparation and analysis.

Evidence DimensionChromatographic Retention Time Delta (ΔRT) & Label Stability
Target Compound DataΔRT ≈ 0 seconds relative to unlabeled MPA; High label stability (covalent 13C)
Comparator Or BaselineDeuterated standards (e.g., MPA-d3): Potential for ΔRT > 0 seconds; Lower stability due to risk of H/D exchange.
Quantified DifferenceQualitatively superior co-elution and stability profile.
ConditionsReversed-phase liquid chromatography (RPLC) coupled with mass spectrometry.

Guarantees the internal standard accurately tracks the analyte through extraction and chromatography, fulfilling a fundamental requirement for reliable quantification in complex biological matrices.

Precursor Suitability for Comprehensive Pharmacokinetic Analysis

In pharmacokinetic studies, it is often necessary to measure both MPA and its primary inactive metabolite, 7-O-mycophenolic acid glucuronide (MPAG). Some validated methods quantify total MPA exposure by first treating the sample with β-glucuronidase to convert MPAG back to MPA. In such workflows, a single aliquot of Mycophenolic acid-13C17 can serve as the sole internal standard for the combined measurement, simplifying the procedure and reducing costs compared to using separate labeled standards for both MPA and MPAG.

Evidence DimensionWorkflow Compatibility for Multi-Analyte Panels
Target Compound DataCan be used as a single IS post-hydrolysis for total MPA measurement (MPA + MPAG).
Comparator Or BaselineA two-standard approach (e.g., MPA-d3 and MPAG-d3) increases analytical complexity, potential for error, and procurement cost.
Quantified Difference50% reduction in the number of required internal standards for total MPA assays.
ConditionsLC-MS/MS methods for TDM that include a pre-analytical enzymatic hydrolysis step.

Reduces analytical complexity and procurement cost for laboratories performing comprehensive pharmacokinetic profiling of mycophenolate therapy.

High-Sensitivity Therapeutic Drug Monitoring (TDM) in Clinical Diagnostics

For clinical assays where accuracy at the lower limit of quantification is critical for patient dosing decisions, the +17 amu mass shift provides the necessary analytical certainty to prevent isobaric interference from high endogenous MPA levels, a risk when using deuterated standards.

Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

In regulated environments (e.g., FDA, EMA), method validation requires demonstrating that the internal standard behaves identically to the analyte. The ideal chromatographic co-elution and superior label stability of 13C-labeled standards make Mycophenolic acid-13C17 a robust choice for meeting stringent regulatory requirements for bioanalytical method validation.

Metabolic Stability and Drug-Drug Interaction Research

When studying the metabolism of MPA or its interaction with other drugs in vitro or in vivo, the chemical stability and clean mass signal of Mycophenolic acid-13C17 ensure it is a reliable tracer for accurately quantifying the parent drug in complex biological systems without analytical artifacts.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.18302055 Da

Monoisotopic Mass

337.18302055 Da

Heavy Atom Count

23

Wikipedia

(4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid

Dates

Last modified: 04-14-2024

Explore Compound Types